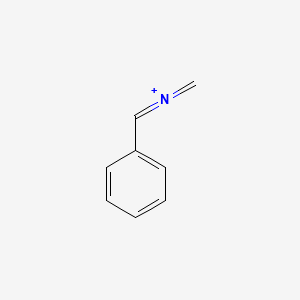![molecular formula C19H26NO3P B14414241 Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester CAS No. 82180-53-8](/img/structure/B14414241.png)
Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester is a chemical compound with the molecular formula C18H24NO3P. This compound is part of the phosphonate family, which is characterized by the presence of a phosphonic acid group. Phosphonates are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable amine and an aldehyde or ketone. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol. The reaction mixture is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols.
Scientific Research Applications
Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the compound can act as an inhibitor of certain enzymes by mimicking the transition state of enzyme-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but lacks the aminoethyl group.
Diethyl phenylphosphonate: Similar but with a simpler phenyl group instead of the more complex aminoethyl group.
Uniqueness
Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester is unique due to the presence of both the phosphonic acid group and the aminoethyl group. This combination allows for a wider range of chemical reactions and applications compared to simpler phosphonates.
Properties
CAS No. |
82180-53-8 |
|---|---|
Molecular Formula |
C19H26NO3P |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-benzyl-1-diethoxyphosphoryl-2-phenylethanamine |
InChI |
InChI=1S/C19H26NO3P/c1-3-22-24(21,23-4-2)19(15-17-11-7-5-8-12-17)20-16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3 |
InChI Key |
DNLNOENOKUVJHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC1=CC=CC=C1)NCC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
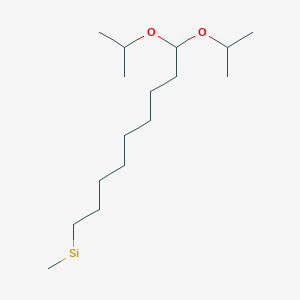
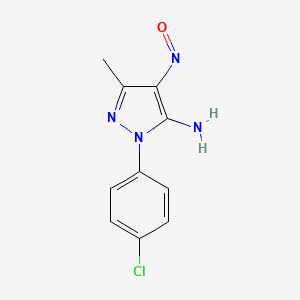
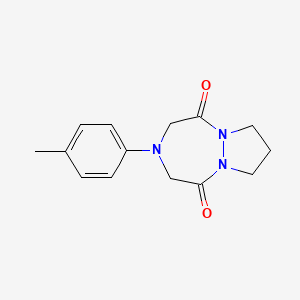
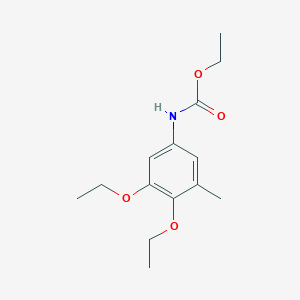

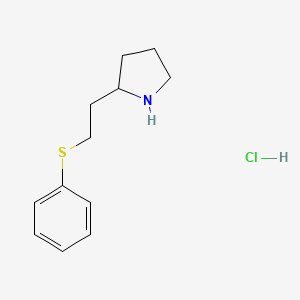
![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
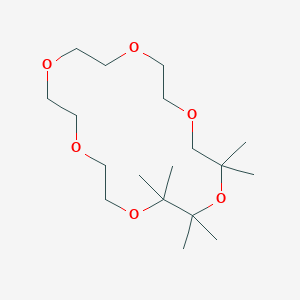
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
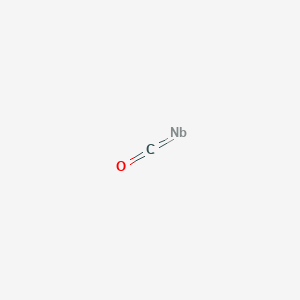
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
